molecular formula C16H22N2O3 B3084275 [[2-(4-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid CAS No. 1142212-00-7

[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid

Cat. No. B3084275
CAS RN: 1142212-00-7
M. Wt: 290.36 g/mol
InChI Key: LHRVGUVWBJPMON-UHFFFAOYSA-N
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Description

The compound “[2-(4-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid” is a biochemical for proteomics research . It has a molecular formula of C16H22N2O3 and a molecular weight of 290.36 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 290.36 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Advanced Oxidation Processes

One area of interest is the degradation of pharmaceuticals and environmental pollutants using advanced oxidation processes (AOPs). For instance, the degradation of acetaminophen (ACT), a common pharmaceutical compound, has been extensively studied. AOPs lead to various by-products and require understanding of the chemical reactivity and toxicity of these by-products. The study by Qutob et al. (2022) on acetaminophen degradation highlights the importance of understanding chemical interactions and by-products in AOPs, which could be relevant for researching the environmental impact and degradation pathways of similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Herbicide Toxicology

Another related field is the toxicology and environmental impact of herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). Zuanazzi et al. (2020) provided a scientometric review analyzing global trends and gaps in studies on the toxicity and mutagenicity of 2,4-D, offering insights into the environmental and health impacts of herbicides. This kind of research underscores the importance of understanding the biochemical and ecological effects of chemical compounds used in agriculture (Zuanazzi, Ghisi, & Oliveira, 2020).

Spin Label Studies in Peptides

The chemical structure and reactivity of specific amino acids and their derivatives, including their application in biophysical studies, are also relevant. Schreier et al. (2012) reviewed the use of the spin label amino acid TOAC in peptide studies. This research highlights the significance of novel amino acids in studying peptide dynamics, secondary structure, and interactions with biological membranes, which could be pertinent to understanding the structural and functional roles of complex amino acid derivatives in biological systems (Schreier et al., 2012).

Metabolites in Disease Pathology

Furthermore, the role of aromatic amino acids and their metabolites in diseases such as non-alcoholic fatty liver disease (NAFLD) is extensively studied. Shcherbakova et al. (2020) discussed how derivatives of aromatic amino acids impact liver disease pathology, indicating the importance of chemical derivatives in understanding and potentially treating metabolic diseases (Shcherbakova et al., 2020).

These studies, while not directly related to “2-(4-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid,” demonstrate the broad applications of chemical research in understanding environmental impacts, biochemical pathways, and disease mechanisms. They highlight how the chemical structure and reactivity of compounds can inform various scientific and medical research areas.

Safety and Hazards

The compound is classified under the GHS07 category. It has hazard statements including H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-13-7-9-17(10-8-13)15(19)11-18(12-16(20)21)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRVGUVWBJPMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
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[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
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[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
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[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
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